(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane
Overview
Description
(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C13H21BrO2Si. This compound is characterized by the presence of a bromine atom, a methoxy group, and a tert-butyl-dimethylsilyl group attached to a phenoxy ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-4-methoxyphenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Bromo-4-methoxyphenol+tert-butyl-dimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base such as potassium carbonate.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines.
Oxidation Reactions: Products include aldehydes and ketones.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for labeling or immobilization.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methoxy group is oxidized to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent. In coupling reactions, the compound forms a carbon-carbon bond through the palladium-catalyzed cross-coupling mechanism.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane
- (4-(Bromomethyl)phenyl)methoxy(tert-butyl)dimethylsilane
Uniqueness
(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both a bromine atom and a methoxy group on the phenoxy ring, which allows for a wide range of chemical modifications. The tert-butyl-dimethylsilyl group provides steric protection and enhances the compound’s stability.
Properties
IUPAC Name |
(3-bromo-4-methoxyphenoxy)-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-10-7-8-12(15-4)11(14)9-10/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBPSFFWSZBFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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